Methyl picolinimidate hydrochloride

Description

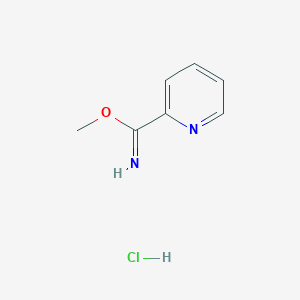

Methyl picolinimidate hydrochloride (CAS: 19547-38-7) is an imidoester derivative characterized by a pyridine ring substituted with an imidate group and a methyl ester. It is synthesized via methods described in literature, yielding a boiling point of 105–106°C at 18 mm Hg . This compound is widely used in biochemical research, particularly in modifying amino groups of enzymes like alcohol dehydrogenase to enhance catalytic activity . Its commercial availability is noted in chemical catalogs, with annual sales reflecting its utility in laboratory settings .

Properties

IUPAC Name |

methyl pyridine-2-carboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c1-10-7(8)6-4-2-3-5-9-6;/h2-5,8H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPLCNGZNRSUCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=CC=N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl picolinimidate hydrochloride can be synthesized through a multi-step process involving the reaction of 2-cyanopyridine with sodium methoxide in anhydrous methanol. The reaction mixture is stirred overnight at room temperature, followed by the addition of acetic acid to neutralize the solution. The resultant product is then precipitated using diethyl ether and filtered to obtain crude methyl picolinimidate .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl picolinimidate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are commonly used.

Substitution: Nucleophiles like amines and alcohols are used under mild acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted picolinimidates, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl picolinimidate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the modification of proteins and nucleic acids for various biochemical studies.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methyl picolinimidate hydrochloride involves its ability to form stable complexes with metal ions. This property is exploited in various applications, such as protein modification and catalysis. The compound interacts with metal ions through its imidate group, forming chelates that can alter the reactivity and stability of the metal ions .

Comparison with Similar Compounds

5-Methoxypicolinimidamide Hydrochloride (CAS: 1179359-60-4)

Methyl Valerimidate Hydrochloride (CAS: 1030939-72-0)

4-Methoxypicolinimidamide Hydrochloride (Synthonix M37699)

- Structural Nuances : Methoxy substitution at the 4-position on the pyridine ring, combined with an amidine group .

- Impact on Function : Positional isomerism (4- vs. 2-substitution in methyl picolinimidate) may influence binding specificity in enzymatic applications.

Functional and Mechanistic Comparisons

Enzyme Activation Profiles

- Methyl Picolinimidate Hydrochloride: Activates native alcohol dehydrogenase by modifying lysine residues in active sites, increasing turnover numbers by ~2-fold .

- Chlorobutyramide-Generated Imidoesters: Form cyclic intermediates (e.g., 2-iminotetrahydrofuran) that modify multiple amino groups, rendering methyl picolinimidate ineffective for further activation .

- Key Contrast : Methyl picolinimidate’s specificity for active-site residues distinguishes it from broader-reactivity imidoesters like chlorobutyramide derivatives.

Chemical Stability and Reactivity

- Aromatic vs. Aliphatic Imidates : Methyl picolinimidate’s pyridine ring stabilizes the molecule via resonance, whereas aliphatic analogs (e.g., methyl valerimidate) are more prone to hydrolysis .

- Substituent Effects : Electron-withdrawing groups (e.g., chloride in methyl valerimidate) may reduce nucleophilic attack efficiency compared to methyl picolinimidate’s unsubstituted pyridine .

Tabulated Comparison of Key Properties

Biological Activity

Methyl picolinimidate hydrochloride (MPH) is a compound of interest due to its biological activity, particularly in enzyme modulation and its potential therapeutic applications. This article presents a comprehensive overview of the biological activity of MPH, including detailed research findings, case studies, and data tables.

This compound is characterized by the following chemical formula:

- Molecular Formula : C7H8N2O·HCl

- Molecular Weight : 174.61 g/mol

This compound acts primarily as a reagent that modifies lysine residues in proteins through imidation. This modification can lead to changes in enzyme activity, affecting various biochemical pathways. The compound has been shown to interact with several enzymes, leading to either inhibition or activation depending on the context.

Enzyme Modulation Studies

- Liver Alcohol Dehydrogenase :

- Bovine Pancreatic Deoxyribonuclease A :

-

Metalloenzyme Inhibition :

- Research indicates that derivatives of picolinic acid, including methyl picolinimidate, exhibit metalloenzyme inhibitory activity. These compounds were screened against various metalloenzymes, showing promising results in inhibiting enzymes like influenza H1N1 N-terminal PA endonuclease and human carbonic anhydrase II .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of methyl picolinimidate derivatives highlighted their ability to inhibit mitochondrial ATP synthase, a critical enzyme in cancer cell metabolism. The study demonstrated that modifications at specific positions could enhance biological activity significantly.

Case Study 2: Antibacterial Properties

In vitro studies on methyl picolinimidate's antibacterial effects showed that it possesses superior stability and activity compared to parent compounds against strains like Bacteroides fragilis. This suggests potential therapeutic applications in treating bacterial infections .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.